molecular formula C20H28O2 B1610986 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 328087-87-2

2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B1610986
M. Wt: 300.4 g/mol
InChI Key: WDKWRJUAIFFOII-UHFFFAOYSA-N
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Description

2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as ABE-657, is a synthetic compound that has shown promising results in scientific research.

Mechanism Of Action

The exact mechanism of action of 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and pathways involved in disease progression. For example, 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and pathways, 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been shown to have anti-inflammatory properties and to modulate the immune response. It has also been shown to increase the expression of certain genes involved in cellular stress response and DNA repair.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate in lab experiments is its potency and specificity for certain enzymes and pathways. However, one limitation is that it may not be effective in all types of cancer cells or disease models. Additionally, the synthesis method for 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate is complex and may not be feasible for all researchers.

Future Directions

There are several potential future directions for research on 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate. One area of interest is in the development of new cancer therapies that target dihydroorotate dehydrogenase or other enzymes inhibited by 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate. Another area of interest is in the use of 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate and its potential applications in other disease models.

Scientific Research Applications

2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In one study, 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate was found to inhibit the growth of cancer cells in vitro and in vivo. Another study showed that 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate could suppress the activity of T cells, which are involved in autoimmune disorders. Additionally, 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

(2-ethyl-2-adamantyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-2-20(16-7-13-5-14(9-16)10-17(20)8-13)22-19(21)18-11-12-3-4-15(18)6-12/h3-4,12-18H,2,5-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKWRJUAIFFOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C4CC5CC4C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573145
Record name 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS RN

328087-87-2
Record name 2-Ethyltricyclo[3.3.1.13,7]dec-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328087-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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